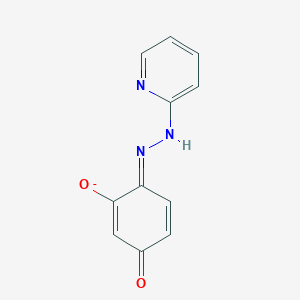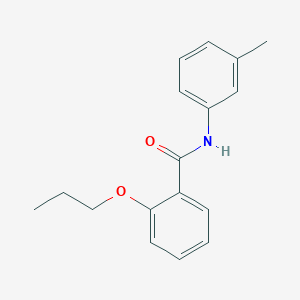![molecular formula C19H23N3O2 B268789 N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268789.png)
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied for its potential applications in various fields of scientific research.
作用機序
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide acts as a TSPO ligand by binding to a specific site on the protein located on the outer mitochondrial membrane. The binding of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide to TSPO has been shown to modulate various cellular processes, such as calcium signaling, oxidative stress, and apoptosis. The exact mechanism of action of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide is still not fully understood, and further research is needed to elucidate its molecular targets and downstream signaling pathways.
Biochemical and Physiological Effects:
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been found to attenuate neuroinflammation and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has also been shown to inhibit tumor growth and metastasis in various cancer models. However, the exact mechanisms underlying these effects are still not fully understood, and further research is needed to determine the therapeutic potential of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide in these conditions.
実験室実験の利点と制限
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has several advantages as a research tool, such as its high affinity and specificity for TSPO, its non-invasive imaging capabilities, and its ability to modulate various cellular processes. However, there are also some limitations to its use in lab experiments, such as its relatively short half-life, its potential toxicity at high doses, and the lack of standardized protocols for its synthesis and use.
将来の方向性
There are several potential future directions for research on N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide. One area of interest is the development of more potent and selective TSPO ligands with longer half-lives and fewer side effects. Another area of interest is the use of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide as a therapeutic agent in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer. Additionally, further research is needed to elucidate the molecular targets and downstream signaling pathways of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide, as well as its potential interactions with other cellular proteins and pathways.
合成法
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzoyl chloride with dipropylamine, followed by the reaction of the resulting amide with isonicotinic acid. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been widely used as a radioligand for TSPO imaging in various preclinical and clinical studies. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, and its expression has been found to be upregulated in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer. N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been shown to selectively bind to TSPO with high affinity, making it a useful tool for the non-invasive imaging of TSPO expression in vivo using positron emission tomography (PET).
特性
製品名 |
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide |
|---|---|
分子式 |
C19H23N3O2 |
分子量 |
325.4 g/mol |
IUPAC名 |
N-[4-(dipropylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c1-3-13-22(14-4-2)19(24)16-5-7-17(8-6-16)21-18(23)15-9-11-20-12-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
InChIキー |
DSGPQKGZGKVXLX-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
正規SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)
![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)

![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)
